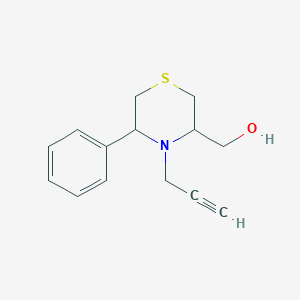![molecular formula C17H13Cl2F3N6O B2525294 N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea CAS No. 337920-11-3](/img/structure/B2525294.png)
N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea is a derivative of urea where the phenyl and pyridyl rings are substituted with various chloro and trifluoromethyl groups. This structure suggests potential biological activity, as similar diaryl urea derivatives have been studied for their antiproliferative effects against various cancer cell lines .
Synthesis Analysis
The synthesis of related N-phenyl-N'-(4-pyridyl)urea derivatives has been explored, with a focus on their cytokinin activity . Although the specific synthesis of the compound is not detailed, similar compounds have been synthesized from corresponding acids and amine precursors . The synthesis methods for related compounds involve the use of reagents like N,N'-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) for the synthesis of pyrimidone and pyrimidine derivatives , and for N-chlorination of amino esters, amides, and peptides .
Molecular Structure Analysis
The molecular structure of N-substituted urea derivatives has been characterized using techniques such as elemental analysis, ^1H NMR, and IR spectra . These techniques provide detailed information about the substitution pattern on the urea backbone and the electronic environment of the substituents, which are crucial for understanding the compound's reactivity and potential biological activity.
Chemical Reactions Analysis
The reactivity of similar urea derivatives has been explored in the context of their biological activity. For instance, the N-phenyl-N'-(4-pyridyl)urea derivatives have been tested for cytokinin activity, which is a type of plant hormone activity . Additionally, the use of dichlorophenyl urea derivatives as reagents for the synthesis of other heterocyclic compounds indicates their potential in various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by the nature of their substituents. The presence of chloro and trifluoromethyl groups can affect the compound's solubility, stability, and reactivity. The specific properties of the compound are not detailed in the provided papers, but the methodologies used for related compounds, such as solubility tests, stability studies, and reactivity assays, could be applied to gain insight into its physical and chemical characteristics .
科学的研究の応用
Biological and Environmental Significance
Urea derivatives are pivotal in biological systems, particularly in nitrogen metabolism. Urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, plays a critical role in the nitrogen cycle, affecting soil fertility and microbial metabolism in aquatic systems. Urease inhibitors have been studied for their potential to mitigate environmental pollution caused by excessive urea decomposition, highlighting the ecological importance of these compounds (Botewad et al., 2021; Cheng et al., 2005). The role of urea in microbial metabolism in aquatic systems has been reviewed, emphasizing its contribution to the nitrogen available for primary producers (Solomon et al., 2010).
Agricultural Implications
In agriculture, urease inhibitors are explored to enhance the efficiency of urea-based fertilizers, reducing ammonia volatilization and nitrate leaching, which are critical for environmental health and crop productivity. Studies have shown that certain urease inhibitors can significantly decrease the loss of nitrogen from fertilizers, contributing to more sustainable farming practices (Bremner, 1995; Alexander & Helm, 1990). Furthermore, the exploration of biological nitrogen fixation systems presents an alternative to synthetic urea fertilizers, potentially reducing environmental impacts while maintaining soil fertility (Choudhury & Kennedy, 2004).
Industrial and Other Applications
Beyond biological and environmental contexts, urea derivatives are investigated for their utility in various industrial applications. Their unique chemical properties make them candidates for use in electrochemical technologies, including energy storage and electroplating, due to their stability and reactivity (Tsuda et al., 2017). Additionally, the hydrogen bonding capabilities of ureas contribute to their inclusion in drug design, where they influence the pharmacokinetic profiles and biological activities of pharmaceutical compounds (Jagtap et al., 2017).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F3N6O/c1-28(15-13(19)8-10(9-24-15)17(20,21)22)27-14(6-7-23)26-16(29)25-12-4-2-11(18)3-5-12/h2-6,8-9,27H,1H3,(H2,25,26,29)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQDSRGVYWWZIM-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=CC#N)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N/C(=C/C#N)/NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)
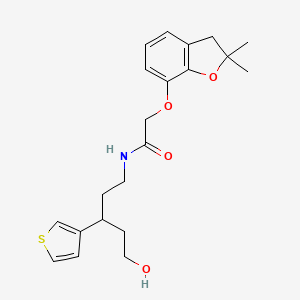
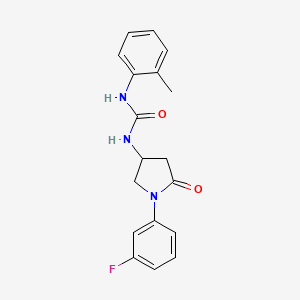
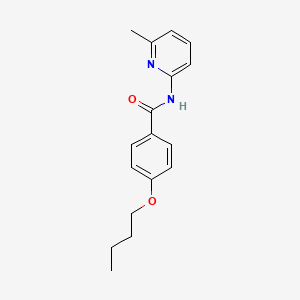

![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)
![2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2525220.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)
![3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2525223.png)
![N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2525224.png)
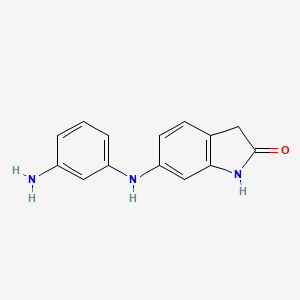
![Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate](/img/structure/B2525229.png)
![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2525233.png)
